molecular formula C9H12O2S B13301630 3-Methyl-2-(thiophen-2-yl)butanoic acid

3-Methyl-2-(thiophen-2-yl)butanoic acid

Cat. No.: B13301630
M. Wt: 184.26 g/mol
InChI Key: DQGVKGKFLMRHJS-UHFFFAOYSA-N
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Description

3-Methyl-2-(thiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(thiophen-2-yl)butanoic acid typically involves the introduction of a thiophene ring into a butanoic acid framework. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources. Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using robust and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are scalable and can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-Methyl-2-(thiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with different chemical properties.

    Thiophene-2-carboxylic acid: Another thiophene derivative with distinct reactivity.

Uniqueness

3-Methyl-2-(thiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a branched butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-methyl-2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11)

InChI Key

DQGVKGKFLMRHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)C(=O)O

Origin of Product

United States

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